3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid
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Overview
Description
“3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid” is a complex organic compound that features multiple functional groups, including chlorinated aromatic rings, a pyridine moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the chlorination of aromatic precursors, followed by the introduction of the pyridine and thiophene rings through coupling reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these reactions. The final steps often involve purification techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and large-scale purification methods. Safety and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of nitro groups will produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular assays.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide
- 2-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties. Comparing it with similar compounds can highlight differences in reactivity, stability, and biological activity.
Properties
CAS No. |
229340-73-2 |
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Molecular Formula |
C25H20Cl3F3N6O5S |
Molecular Weight |
679.9 g/mol |
IUPAC Name |
3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H19Cl3N6O3S.C2HF3O2/c1-27-23-28-5-6-32(23)10-12-11-36-20(18(12)26)22(34)31-19-15(7-14(25)8-16(19)35-2)21(33)30-17-4-3-13(24)9-29-17;3-2(4,5)1(6)7/h3-9,11H,10H2,1-2H3,(H,27,28)(H,31,34)(H,29,30,33);(H,6,7) |
InChI Key |
PWKJIYALRVKKRD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN1CC2=CSC(=C2Cl)C(=O)NC3=C(C=C(C=C3OC)Cl)C(=O)NC4=NC=C(C=C4)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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